(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride
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Overview
Description
(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is substituted with an ethyl group at the 3-position and a methyl group at the 1-position. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the ethyl and methyl groups at the 3 and 1 positions, respectively, can be achieved through alkylation reactions using reagents such as ethyl iodide and methyl iodide.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)piperidin-4-amine: This compound shares a similar piperidine ring structure but has different substituents, leading to distinct chemical and biological properties.
(3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride: This compound has a fluorine atom at the 3-position, which can significantly alter its reactivity and interactions.
Uniqueness
(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride is unique due to its specific chiral configuration and the presence of both ethyl and methyl groups on the piperidine ring
Properties
Molecular Formula |
C8H20Cl2N2 |
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Molecular Weight |
215.16 g/mol |
IUPAC Name |
(3R,4S)-3-ethyl-1-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-7-6-10(2)5-4-8(7)9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8+;;/m1../s1 |
InChI Key |
KKXYTYZNGIBMPY-YUZCMTBUSA-N |
Isomeric SMILES |
CC[C@@H]1CN(CC[C@@H]1N)C.Cl.Cl |
Canonical SMILES |
CCC1CN(CCC1N)C.Cl.Cl |
Origin of Product |
United States |
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